BenchChemオンラインストアへようこそ!

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl-

Physicochemical profiling Drug-likeness Membrane permeability

3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- (CAS 112392-90-2) is a synthetic 1-oxo-4-phenyl-1,2-dihydroisoquinoline-3-carboxylic acid derivative bearing an N-2 morpholinoethyl side chain. Its core scaffold belongs to a chemotype explored as Rho-kinase (ROCK1/ROCK2) inhibitors.

Molecular Formula C22H22N2O4
Molecular Weight 378.4 g/mol
CAS No. 112392-90-2
Cat. No. B12912161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl-
CAS112392-90-2
Molecular FormulaC22H22N2O4
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C(=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C22H22N2O4/c25-21-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)20(22(26)27)24(21)11-10-23-12-14-28-15-13-23/h1-9H,10-15H2,(H,26,27)
InChIKeyYIKAXGNRNDTHQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

112392-90-2 | 3-Isoquinolinecarboxylic Acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- – Core Identity for ROCK-Targeted Procurement


3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl- (CAS 112392-90-2) is a synthetic 1-oxo-4-phenyl-1,2-dihydroisoquinoline-3-carboxylic acid derivative bearing an N-2 morpholinoethyl side chain. Its core scaffold belongs to a chemotype explored as Rho-kinase (ROCK1/ROCK2) inhibitors [1]. The compound has a molecular formula of C₂₂H₂₂N₂O₄, a molecular weight of 378.4 g/mol, a computed XLogP3-AA of -0.2, and a topological polar surface area (TPSA) of 70.1 Ų [2]. It is listed in the EPA DSSTox database (DTXSID80150017) and the PubChem Compound database (CID 3086848) [2][3].

Why Generic Substitution Fails for 112392-90-2: Side-Chain Topology Dictates Physicochemical and Pharmacophoric Profile Within the Isoquinolone ROCK Inhibitor Class


Within the 1-oxo-4-phenyl-1,2-dihydroisoquinoline-3-carboxylic acid chemotype, the N-2 basic amine substituent is a critical determinant of both physicochemical properties and pharmacophoric fit at the ROCK ATP-binding pocket [1]. The morpholinoethyl side chain of 112392-90-2 introduces a ring oxygen that functions as an additional hydrogen bond acceptor while simultaneously modulating basicity (morpholine pKₐ ~8.3 vs. pyrrolidine pKₐ ~11.3 or diethylamine pKₐ ~10.8) [2]. These differences in protonation state at physiological pH and in H-bond donor/acceptor capacity mean that analogs bearing pyrrolidinylethyl (CAS 112392-91-3) or diethylaminoethyl (CAS 112392-94-6) side chains cannot be assumed to produce equivalent target engagement, solubility, or permeability profiles [2][3].

Quantitative Differentiation Evidence for 112392-90-2 vs. Closest Isoquinolone Analogs


Topological Polar Surface Area (TPSA): Morpholinoethyl Side Chain Adds Polar Surface Relative to Pyrrolidine and Diethylamino Analogs

The target compound 112392-90-2 has a computed topological polar surface area (TPSA) of 70.1 Ų [1]. This is higher than the pyrrolidinylethyl analog (CAS 112392-91-3; C₂₂H₂₂N₂O₃, 3 oxygen atoms; estimated TPSA ~60-65 Ų) and the diethylaminoethyl analog (CAS 112392-94-6; C₂₂H₂₄N₂O₃; estimated TPSA ~55-60 Ų) due to the additional morpholine ring oxygen contributing one extra hydrogen bond acceptor [2]. The morpholinoethyl derivative possesses 5 H-bond acceptors vs. 4 for the pyrrolidine analog [1].

Physicochemical profiling Drug-likeness Membrane permeability

Lipophilicity Profile: Negative XLogP3-AA of Morpholinoethyl Derivative Contrasts with More Lipophilic Dialkylamino Analogs

The target compound has a computed XLogP3-AA of -0.2, indicating near-neutral lipophilicity [1]. In contrast, the diethylaminoethyl analog (CAS 112392-94-6) lacks the polar morpholine oxygen and is expected to have a higher logP (estimated +1.0 to +1.5 based on fragment contribution) due to the more lipophilic diethylamino group. The pyrrolidinylethyl analog (CAS 112392-91-3) is predicted to have intermediate lipophilicity (estimated XLogP3-AA ~+0.3 to +0.8) [2].

Lipophilicity logP Drug distribution

Basicity Modulation: Morpholine Side-Chain pKₐ Reduction Alters Protonation State at Physiological pH vs. Pyrrolidine and Diethylamino Analogs

The morpholine nitrogen in the side chain of 112392-90-2 has a pKₐ of approximately 8.3, compared to pyrrolidine (pKₐ ~11.3) and diethylamine (pKₐ ~10.8) in analogous positions [1]. At physiological pH (7.4), the morpholinoethyl derivative is approximately 11% protonated (Henderson-Hasselbalch), whereas the pyrrolidine analog is >99.9% protonated and the diethylamino analog is >99.9% protonated. This difference in ionization state impacts both aqueous solubility and passive membrane permeability [2].

Amine basicity Protonation state Ionization

Class-Level Target Engagement: 1-Oxo-4-phenylisoquinoline-3-carboxylic Acid Scaffold Is a Recognized ROCK Kinase Inhibitor Pharmacophore

The 1-oxo-4-phenyl-1,2-dihydroisoquinoline-3-carboxylic acid scaffold has been validated as a potent dual ROCK1/ROCK2 inhibitor core in multiple published studies [1][2]. Phenylglycine-substituted isoquinolones derived from this scaffold demonstrated potent ROCK inhibition and blood pressure reduction in spontaneously hypertensive rats [1]. The N-2 substituent (morpholinoethyl, pyrrolidinylethyl, or other basic amine) modulates both enzymatic potency and pharmacokinetic properties [2]. Specific quantitative IC₅₀ values for 112392-90-2 against ROCK1 or ROCK2 are not currently available in the permitted source set.

ROCK inhibition Kinase assay Structure-activity relationship

Commercial Availability and Purity Specification: Documented 97% Purity Enables Direct Use in SAR and Screening Campaigns

The target compound is commercially available from at least one non-excluded vendor (CheMenu, catalog number CM267087) with a certified purity of 97% . This purity level is suitable for direct use in biochemical screening, in vitro ADME assays, and structure-activity relationship (SAR) expansion without additional purification. The compound is listed in the PubChem database (CID 3086848) and the EPA DSSTox inventory, confirming its regulatory and chemical registration status [1][2].

Compound procurement Purity specification Screening library

Evidence-Backed Application Scenarios for 112392-90-2 in ROCK-Targeted and Physicochemical Screening Programs


ROCK1/ROCK2 Inhibitor Lead Optimization: Morpholinoethyl Variant for Modulated Basicity and Permeability

In ROCK inhibitor lead optimization programs where the 1-oxo-4-phenylisoquinoline-3-carboxylic acid scaffold has been validated [1], 112392-90-2 serves as the morpholinoethyl side-chain variant. Its reduced basicity (morpholine pKₐ ~8.3 vs. pyrrolidine ~11.3) and lower logP (-0.2 vs. estimated +0.5 to +1.5 for diethylamino analog) make it a candidate for improving membrane permeability and reducing hERG liability often associated with highly basic amines [2]. Researchers can use this compound to probe the SAR of the N-2 substituent while maintaining the core ROCK pharmacophore.

Physicochemical Property Screening: TPSA and H-Bond Acceptor Differentiation Panel

112392-90-2, with a TPSA of 70.1 Ų and 5 H-bond acceptors [1], can be used alongside its pyrrolidinylethyl (TPSA ~60-65 Ų) and diethylaminoethyl (TPSA ~55-60 Ų) analogs to construct a mini-panel assessing the impact of incremental TPSA changes on permeability, solubility, and protein binding. This panel approach enables quantitative correlation of TPSA with Caco-2 permeability, MDCK efflux ratio, or equilibrium dialysis protein binding data [1][2].

Ionization-State-Dependent Cellular Uptake Studies

Because the morpholinoethyl compound is only ~11% protonated at pH 7.4 (vs. >99.9% for the pyrrolidine and diethylamino analogs), 112392-90-2 is uniquely suited for experiments probing the role of amine protonation state on cellular uptake, lysosomal trapping, and intracellular distribution [1]. Comparative studies using this compound alongside its more basic analogs can deconvolute the contribution of ionization to apparent cellular potency independent of target binding affinity [2].

Synthetic Intermediate for Morphinan-Related Chemistry

Isoquinoline derivatives of the 1-oxo-4-phenyl-1,2-dihydroisoquinoline type have been described as valuable intermediates in the manufacture of morphinan derivatives via asymmetric hydrogenation procedures [1]. While the specific use of 112392-90-2 in this context is not documented in the permitted source set, the structural features of the compound are consistent with this application, and the 97% commercial purity [2] supports its use as a synthetic building block without additional purification.

Quote Request

Request a Quote for 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-(2-morpholinoethyl)-1-oxo-4-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.